Cas no 1803604-06-9 (N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride)

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a chemically synthesized compound featuring an imidazole and piperidine moiety, linked via an ethylamine spacer. The trihydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and pharmacology. Its structural framework suggests potential as a ligand or intermediate in the development of bioactive molecules, particularly those targeting receptors or enzymes where imidazole and piperidine functionalities are relevant. The compound's high purity and well-defined salt form ensure consistent performance in experimental settings. Its properties may be advantageous for studies involving molecular recognition, binding interactions, or as a precursor in synthetic pathways.
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride structure
1803604-06-9 structure
Product Name:N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride
CAS No:1803604-06-9
MF:C11H21ClN4
MW:244.764240980148
MDL:MFCD28397591
CID:4617609
PubChem ID:119031090
Update Time:2025-05-25

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride
    • MDL: MFCD28397591
    • Inchi: 1S/C11H20N4.ClH/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15;/h4,8,10-11,13H,2-3,5-7,9H2,1H3;1H
    • InChI Key: QESWPSSKBDBZGW-UHFFFAOYSA-N
    • SMILES: N(C1CCN(C)CC1)CCN1C=NC=C1.Cl

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride Pricemore >>

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Additional information on N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride: A Comprehensive Overview

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride, with the CAS number 1803604-06-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as THCl (trihydrochloride), is a derivative of piperidine, a six-membered saturated heterocyclic amine. The presence of an imidazole ring and a methyl group in its structure contributes to its unique chemical properties and potential biological activities.

The molecular structure of this compound is characterized by a piperidine ring substituted at the 4-position with an amino group, which is further connected to an ethyl chain bearing an imidazole moiety. The trihydrochloride salt form indicates that the compound exists in its protonated state, which is common for basic nitrogen-containing compounds. This structural arrangement suggests potential applications in drug design, particularly in the development of bioactive molecules with specific pharmacological profiles.

Recent studies have highlighted the importance of imidazole-containing compounds in various therapeutic areas. For instance, imidazoles are known for their anti-inflammatory, antifungal, and anticancer properties. The integration of an imidazole ring into the piperidine backbone in this compound may enhance its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug discovery.

From a synthetic perspective, the preparation of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride involves a series of well-established organic reactions. The synthesis typically begins with the formation of the piperidine ring, followed by functionalization at the 4-amino position. The introduction of the imidazole-containing ethyl group requires careful control over reaction conditions to ensure high yields and purity. The final step involves protonation to form the trihydrochloride salt, which is often preferred for stability and solubility reasons.

In terms of pharmacological activity, this compound has shown potential as a modulator of ion channels and neurotransmitter systems. Ion channels are critical for various physiological processes, including nerve signaling and muscle contraction. By targeting these channels, compounds like N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride could offer therapeutic benefits in conditions such as epilepsy, pain management, and cardiovascular diseases.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of this compound against various biological targets. Molecular docking studies have revealed that the imidazole moiety plays a crucial role in stabilizing interactions within target binding sites. Additionally, dynamic simulations have provided insights into the conformational flexibility of the molecule, which is essential for understanding its bioavailability and efficacy.

The methyl group attached to the piperidine ring further enhances the compound's lipophilicity, which is an important factor for drug absorption and distribution. This modification may also influence the molecule's ability to penetrate cellular membranes, making it more effective in reaching intracellular targets.

In conclusion, N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique chemical structure, combined with recent advances in synthetic and computational techniques, positions it as a promising candidate for further research and development in pharmaceutical science.

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